molecular formula C16H22HgO4 B14506015 Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury CAS No. 64451-27-0

Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury

Cat. No.: B14506015
CAS No.: 64451-27-0
M. Wt: 478.93 g/mol
InChI Key: RMNQTVCOMMKGRY-UHFFFAOYSA-N
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Description

Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is an organomercury compound characterized by the presence of two 4,4-dimethyl-2,6-dioxocyclohexyl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with a mercury(II) salt under controlled conditions. One common method involves the use of mercury(II) acetate in an organic solvent, such as methanol, to facilitate the formation of the desired organomercury compound. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

    Substitution: The organomercury compound can participate in substitution reactions where the 4,4-dimethyl-2,6-dioxocyclohexyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different ligands.

Scientific Research Applications

Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The mercury center can also interact with nucleophilic sites in DNA, potentially causing genotoxic effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methane: A related compound with a central carbon atom instead of mercury.

    Bis(4,4-dimethyl-2,6-dioxocyclohexyl)acetic acid: Contains an acetic acid group in place of the mercury center.

Uniqueness

Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs

Properties

CAS No.

64451-27-0

Molecular Formula

C16H22HgO4

Molecular Weight

478.93 g/mol

IUPAC Name

bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury

InChI

InChI=1S/2C8H11O2.Hg/c2*1-8(2)4-6(9)3-7(10)5-8;/h2*3H,4-5H2,1-2H3;

InChI Key

RMNQTVCOMMKGRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)[Hg]C2C(=O)CC(CC2=O)(C)C)C

Origin of Product

United States

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